molecular formula C19H25NO2 B563061 rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 CAS No. 1189419-89-3

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6

Cat. No.: B563061
CAS No.: 1189419-89-3
M. Wt: 305.451
InChI Key: CCZYBOXFQXWQIF-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6: is a labeled metabolite of tolterodine, a compound used in the treatment of overactive bladder. The compound is characterized by its molecular formula C19H19D6NO2 and a molecular weight of 305.44 . It is primarily used for research purposes and is not intended for diagnostic or therapeutic use .

Preparation Methods

The synthesis of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 involves multiple steps, starting from tolterodine. The synthetic route typically includes the deuteration of specific hydrogen atoms to produce the deuterated analog. The reaction conditions often involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms . Industrial production methods are similar but scaled up to meet the demand for research purposes.

Chemical Reactions Analysis

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 has a wide range of applications in scientific research:

    Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of tolterodine.

    Biology: Researchers use it to investigate the biological pathways and interactions of tolterodine and its metabolites.

    Medicine: It aids in the development of new drugs by providing insights into the pharmacokinetics and pharmacodynamics of tolterodine.

    Industry: The compound is used in the quality control and validation of tolterodine production processes.

Mechanism of Action

The mechanism of action of rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is similar to that of tolterodine. Both compounds act as competitive antagonists at muscarinic receptors, particularly the M2 and M3 subtypes . This antagonism inhibits bladder contraction, reduces detrusor pressure, and leads to incomplete bladder emptying . The labeled metabolite helps researchers study these effects in greater detail.

Comparison with Similar Compounds

rac 5-Hydroxymethyl Desisopropyl Tolterodine-d6 is unique due to its deuterated structure, which makes it a valuable tool in research. Similar compounds include:

These compounds share similar mechanisms of action but differ in their specific applications and research utility.

Properties

IUPAC Name

2-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO2/c1-14(2)20-11-10-17(16-6-4-3-5-7-16)18-12-15(13-21)8-9-19(18)22/h3-9,12,14,17,20-22H,10-11,13H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCZYBOXFQXWQIF-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662017
Record name 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189419-89-3
Record name 4-(Hydroxymethyl)-2-(1-phenyl-3-{[(1,1,1,3,3,3-~2~H_6_)propan-2-yl]amino}propyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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